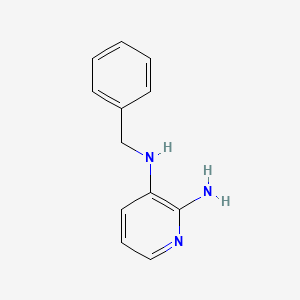

N~3~-Benzylpyridine-2,3-Diamine

Vue d'ensemble

Description

N~3~-BENZYLPYRIDINE-2,3-DIAMINE est une petite molécule de formule chimique C12H13N3. Ce composé présente un intérêt dans divers domaines, notamment la chimie médicinale et la recherche industrielle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N3-BENZYLPYRIDINE-2,3-DIAMINE implique généralement la réaction de la pyridine-2,3-diamine avec des halogénures de benzyle en milieu basique. Une méthode courante utilise l'hydrure de sodium (NaH) comme base et le diméthylformamide (DMF) comme solvant. La réaction est effectuée à des températures élevées pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle

La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes de laboratoire pour augmenter le rendement et la pureté, en utilisant éventuellement des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante .

Analyse Des Réactions Chimiques

Types de réactions

N~3~-BENZYLPYRIDINE-2,3-DIAMINE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène (H~2~O~2~) ou le permanganate de potassium (KMnO~4~).

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH~4~) ou l'hydrure de lithium et d'aluminium (LiAlH~4~).

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier avec les halogénures et autres électrophiles.

Réactifs et conditions courants

Oxydation : H2O2, KMnO4

Réduction : NaBH4, LiAlH4

Substitution : Halogénures de benzyle, NaH, DMF

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés N-oxyde, tandis que la réduction peut produire des dérivés aminés .

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes et les récepteurs.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le contexte de l'inhibition enzymatique.

Mécanisme d'action

Le mécanisme d'action de N3-BENZYLPYRIDINE-2,3-DIAMINE implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est la bêta-sécrétase 1 (BACE-1), une enzyme impliquée dans la production de peptides bêta-amyloïdes. En inhibant la BACE-1, le composé peut réduire la formation de plaques amyloïdes, qui sont associées à la maladie d'Alzheimer .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that N~3~-Benzylpyridine-2,3-diamine exhibits significant anticancer properties. For instance, a study involving gold(III) complexes with this compound showed promising results in inhibiting cancer cell proliferation. The complexes demonstrated IC values of 1.6 μM and 4.2 μM against A2780 ovarian cancer cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Complex 1 | A2780 | 1.6 |

| Complex 2 | A2780 | 4.2 |

| Complex 1 | MDA-MB-231 (TNBC) | 7.3 |

| Complex 2 | MDA-MB-231 (TNBC) | 6.2 |

These findings suggest the compound's potential as a scaffold for developing novel anticancer agents.

Alzheimer's Disease Research

This compound has been utilized in research related to Alzheimer's disease. It was co-crystallized with beta-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The structural insights gained from X-ray crystallography have provided valuable information for designing inhibitors targeting this enzyme .

Catalysis Applications

The compound serves as a ligand in the formation of transition metal complexes that are effective in catalysis. Its ability to stabilize metal centers enhances the reactivity of these complexes in various chemical reactions, including:

- Cross-coupling reactions

- Hydrogenation processes

The incorporation of this compound into catalytic systems has shown improved efficiency and selectivity compared to traditional ligands.

Materials Science Applications

In materials science, this compound is being explored for its role in the synthesis of nanomaterials. Its phenolic structure allows it to participate in the formation of metal-polyphenol networks, which are crucial for developing multifunctional nanoparticles used in biomedical applications such as drug delivery and bioimaging .

Case Study 1: Anticancer Activity

A comprehensive study assessed the anticancer activity of various gold(III) complexes derived from this compound across different cancer cell lines. The results indicated that modifications in the ligand structure significantly influenced cellular uptake and potency against cancer cells.

Case Study 2: Alzheimer’s Drug Discovery

The use of this compound as a fragment in drug discovery highlighted its potential as a lead compound for developing BACE-1 inhibitors. The structural analysis provided insights into enhancing ligand efficiency through rational drug design techniques.

Mécanisme D'action

The mechanism of action of N3-BENZYLPYRIDINE-2,3-DIAMINE involves its interaction with specific molecular targets. One known target is beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides. By inhibiting BACE-1, the compound may reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

N~3~-BENZYLPYRIDINE-2,3-DIAMINE peut être comparée à d'autres phénylméthylamines et aminopyridines :

Phénylméthylamines : Ces composés partagent une structure similaire mais peuvent différer par leurs groupes fonctionnels et leurs activités biologiques.

Aminopyridines : Ces composés possèdent un cycle pyridine avec un ou plusieurs groupes amino et sont utilisés dans diverses applications thérapeutiques.

Composés similaires

- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE

- Autres benzylamines et alkylarylamines secondaires .

Activité Biologique

N~3~-Benzylpyridine-2,3-Diamine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula , featuring a pyridine ring with two amine groups at the 2 and 3 positions and a benzyl group attached to the nitrogen atom at the 3 position. The compound's specific substitution pattern contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : One of the notable mechanisms involves the inhibition of beta-secretase 1 (BACE-1), an enzyme critical in the formation of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE-1, this compound may help reduce amyloid plaque formation, potentially offering therapeutic benefits in neurodegenerative conditions.

- Antibacterial Activity : Studies have demonstrated moderate antibacterial activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Anticancer Properties

Recent research has explored the anticancer potential of compounds related to this compound. For example, studies involving similar benzylpyridine derivatives have shown promising results in inhibiting cancer cell proliferation:

- In vitro studies on breast cancer cell lines (MDA-MB-231, MDA-MB-468) revealed IC50 values indicating effective cytotoxicity, with values ranging from 1.6 μM to 7.3 μM depending on the specific derivative used .

Enzyme Targeting

Research focusing on the enzyme inhibition properties of this compound has indicated that it can effectively block BACE-1 activity. This inhibition could lead to decreased production of amyloid-beta peptides, providing a potential therapeutic avenue for Alzheimer's disease treatment.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N~3~-[3-(1H-Indol-6-Yl)benzyl]pyridine-2,3-Diamine | Indole substitution | Enhanced biological activity due to indole ring interactions |

| N~2~-Benzylpyridine-2,3-Diamine | Different substitution pattern | Variations in chemical reactivity and biological activity |

| Other benzylamines | General structural similarities | Various therapeutic applications in medicinal chemistry |

Propriétés

IUPAC Name |

3-N-benzylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKAGFLFIMVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439234 | |

| Record name | N~3~-Benzylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79707-12-3 | |

| Record name | N~3~-Benzylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N~3~-Benzylpyridine-2,3-diamine interact with beta-secretase, and what are the potential downstream effects of this interaction?

A: The research paper titled "X-ray crystal structure of beta-secretase complexed with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the three-dimensional structure of beta-secretase when bound to this compound. This provides valuable insights into the specific interactions between the compound and the enzyme's active site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.